Cytotoxic Potency: (2R,3R) Configuration Preserves Sub-Nanomolar IC₅₀; Alternative Configurations Exhibit 30- to 90-Fold Reduced Activity
The (2R,3R)-Dap-NE hydrochloride residue embodies the natural dolaproine stereochemistry (2S,2′R,3′R as determined by total synthesis and X-ray crystallography) that is essential for the sub-nanomolar antimitotic potency of dolastatin 10 [1]. In a comprehensive evaluation of 18 configurational isomers of dolastatin 10 that included variant configurations at positions 9 and 10 of the dolaproine moiety, the natural configuration achieved an IC₅₀ of less than 1 nM against L1210 murine leukemia cells, while other isomers—including those with altered dolaproine stereochemistry—displayed IC₅₀ values of 30–90 nM, corresponding to a 30- to 90-fold reduction in cytotoxic potency [2]. This SAR data establishes that procurement of the correct (2R,3R) stereoisomer is a prerequisite for retaining the full tubulin-targeted antiproliferative activity in downstream dolastatin 10 analogues, MMAE, MMAF, and related ADC payloads.
| Evidence Dimension | Cytotoxic potency (IC₅₀) against L1210 murine leukemia cells |
|---|---|
| Target Compound Data | IC₅₀ < 1 nM (natural dolastatin 10 containing the correct (2R,3R) dolaproine configuration) |
| Comparator Or Baseline | Dolastatin 10 configurational isomers with altered stereochemistry (≥30–90 nM IC₅₀) |
| Quantified Difference | ≥30- to 90-fold reduction in cytotoxic potency for isomers with incorrect dolaproine stereochemistry |
| Conditions | L1210 murine leukemia cell culture; study evaluated 18 dolastatin 10 isomers and synthetic segments (Bai et al., Biochem Pharmacol, 1990) |
Why This Matters
Procurement of the stereochemically incorrect isomer can reduce the cytotoxic potency of the resulting ADC payload by up to 90-fold, severely compromising experimental outcomes and therapeutic index in ADC development programs.
- [1] Pettit GR, Singh SB, Herald DL, Lloyd-Williams P, Kantoci D, Burkett DD, Barkóczy J, Hogan F, Wardlaw TR. The Dolastatins. 17. Synthesis of Dolaproine and Related Diastereoisomers. Journal of Organic Chemistry, 1994, 59(21), 6287–6295. DOI: 10.1021/jo00100a034. View Source
- [2] Bai R, Pettit GR, Hamel E. Structure-activity studies with chiral isomers and with segments of the antimitotic marine peptide dolastatin 10. Biochemical Pharmacology, 1990, 40(8), 1859–1864. DOI: 10.1016/0006-2952(90)90367-t. PMID: 2242019. View Source
